2-(2-Nitroethyl)benzamide
Overview
Description
2-(2-Nitroethyl)benzamide is an organic compound with the molecular formula C9H10N2O3 It is a derivative of benzamide, where the benzene ring is substituted with a nitroethyl group
Mechanism of Action
Target of Action
2-(2-Nitroethyl)benzamide is a derivative of benzamide . Benzamide and its derivatives have been found to target the fungal lipid-transfer protein Sec14 . Sec14 is a critical protein in the lipid metabolism of fungi, playing a key role in the regulation of phospholipid transfer and exchange .
Mode of Action
Benzamide derivatives are known to interact with their targets via resonance-stabilized carbocations . This interaction could potentially lead to the inhibition of the target protein’s function, thereby affecting the metabolic processes of the organism .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to lipid metabolism, given its target protein Sec14 . Disruption of lipid transfer and exchange can have downstream effects on various cellular processes, including membrane trafficking and signal transduction .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in the lipid metabolism of the target organism due to the inhibition of Sec14 . This could potentially lead to disruptions in membrane trafficking and signal transduction, affecting the overall viability of the organism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the target organism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitroethyl)benzamide typically involves the nitration of ethylbenzene followed by the conversion of the nitro group to an amine and subsequent amidation. One common method includes:
Nitration: Ethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 2-nitroethylbenzene.
Reduction: The nitro group is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitroethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like AlCl3.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-(2-Aminoethyl)benzamide.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
2-(2-Nitroethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
2-Nitrobenzamide: Similar structure but lacks the ethyl group.
2-(2-Aminoethyl)benzamide: Reduced form of 2-(2-Nitroethyl)benzamide.
2-(2-Nitroethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
Uniqueness: this compound is unique due to the presence of both a nitro group and an ethyl group on the benzamide structure.
Properties
IUPAC Name |
2-(2-nitroethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-9(12)8-4-2-1-3-7(8)5-6-11(13)14/h1-4H,5-6H2,(H2,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPSJDGCHVGONF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312643 | |
Record name | 2-(2-Nitroethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400085-95-2 | |
Record name | 2-(2-Nitroethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400085-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Nitroethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301312643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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